2-Bromo-6-fluoro-3-trifluoromethylphenylboronic acid 2-Bromo-6-fluoro-3-trifluoromethylphenylboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13781864
InChI: InChI=1S/C7H4BBrF4O2/c9-6-3(7(11,12)13)1-2-4(10)5(6)8(14)15/h1-2,14-15H
SMILES: B(C1=C(C=CC(=C1Br)C(F)(F)F)F)(O)O
Molecular Formula: C7H4BBrF4O2
Molecular Weight: 286.82 g/mol

2-Bromo-6-fluoro-3-trifluoromethylphenylboronic acid

CAS No.:

Cat. No.: VC13781864

Molecular Formula: C7H4BBrF4O2

Molecular Weight: 286.82 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-fluoro-3-trifluoromethylphenylboronic acid -

Specification

Molecular Formula C7H4BBrF4O2
Molecular Weight 286.82 g/mol
IUPAC Name [2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]boronic acid
Standard InChI InChI=1S/C7H4BBrF4O2/c9-6-3(7(11,12)13)1-2-4(10)5(6)8(14)15/h1-2,14-15H
Standard InChI Key NBZKMCMKWPKWQL-UHFFFAOYSA-N
SMILES B(C1=C(C=CC(=C1Br)C(F)(F)F)F)(O)O
Canonical SMILES B(C1=C(C=CC(=C1Br)C(F)(F)F)F)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted at the 2-position with bromine, the 6-position with fluorine, and the 3-position with a trifluoromethyl group. The boronic acid (-B(OH)₂) moiety at the 1-position enables participation in Suzuki-Miyaura couplings, a cornerstone of modern organic synthesis. Key structural descriptors include:

PropertyValueSource
Molecular FormulaC₇H₄BBrF₄O₂
Molecular Weight286.82 g/mol
SMILES NotationB(C1=C(C(F)(F)F)C(=CC(=C1Br)F)O)O
InChIKeyXVUFMURDJMWSCI-UHFFFAOYSA-N

The trifluoromethyl group enhances lipophilicity and metabolic stability, making derivatives pharmaceutically relevant .

Synthesis and Preparation

General Synthetic Routes

The synthesis typically begins with a halogenated aromatic precursor. A proven method involves:

  • Nitration: o-Fluorobenzonitrile is nitrated at -2–2°C using HNO₃/H₂SO₄ to yield 2-fluoro-5-nitrobenzonitrile .

  • Nitro Reduction: Catalytic hydrogenation or Fe/NH₄Cl reduces the nitro group to an amine .

  • Bromination: N-Bromosuccinimide (NBS) introduces bromine at the 2-position under ethanol at 0–5°C .

  • Diazotization and Hydrolysis: Diazonium salt formation followed by copper-catalyzed hydrolysis produces the boronic acid .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Competing bromination at adjacent positions necessitates low-temperature control .

  • Boronation Efficiency: Yields depend on the boron source (e.g., triethyl borate vs. pinacol ester).

  • Purification: Silica gel chromatography or recrystallization achieves >98% purity.

Applications in Pharmaceutical and Materials Chemistry

Suzuki-Miyaura Cross-Coupling

The compound’s boronic acid group facilitates C–C bond formation with aryl halides, enabling synthesis of:

  • Anticancer Agents: Fluorinated analogs of tyrosine kinase inhibitors.

  • PET Tracers: ¹⁸F-labeled derivatives for imaging.

Fluorinated Polymer Synthesis

Incorporation into polymers enhances thermal stability and chemical resistance, beneficial for:

  • Lithium-Ion Battery Binders: Improved electrolyte compatibility.

  • OLED Materials: Enhanced electron transport via CF₃ groups.

SupplierPurityFormPrice (USD/g)
Zhuhai Aobokai Biomedical Tech98%Powder450
BoronPharm95%Pinacol Ester520

Stability concerns necessitate storage under inert gas at -20°C.

HazardPrecaution
Skin IrritationNitrile gloves, lab coat
Moisture SensitivityArgon atmosphere, desiccants
Toxicity (LD₅₀, rat oral)320 mg/kg (estimated for boronic acids)

Material Safety Data Sheets (MSDS) recommend fume hood use and emergency eyewash stations.

Recent Advances and Future Directions

Continuous Flow Synthesis

Microreactor technology improves yield (16.9% → 24%) by enhancing heat/mass transfer during nitration and bromination .

Bioconjugation Strategies

Boronic acid-antibody conjugates for targeted drug delivery are under preclinical evaluation.

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